molecular formula C10H17NO3 B019890 2-Acetamido-2-cyclohexylacetic acid CAS No. 107020-80-4

2-Acetamido-2-cyclohexylacetic acid

Cat. No. B019890
M. Wt: 199.25 g/mol
InChI Key: CVVVAKVOCWNDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 2-acetamido-2-cyclohexylacetic acid has been explored in several studies. For instance, Galeazzi, Mobbili, and Orena (1996) described the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones through oxidative cyclisation, which is relevant to the synthesis of biologically active amino acids containing the pyrrolidine ring (Galeazzi, Mobbili, & Orena, 1996). Additionally, Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid, showcasing a novel synthesis approach (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).

Molecular Structure Analysis

Studies on the molecular structure of related compounds provide insights into the structural aspects of 2-acetamido-2-cyclohexylacetic acid. Khanum et al. (2022) conducted spectroscopic and quantum chemical studies on similar compounds, which can be extrapolated to understand the molecular structure of 2-acetamido-2-cyclohexylacetic acid (Khanum, Fatima, Rather, Siddiqui, Muthu, Srivastava, & Javed, 2022).

Chemical Reactions and Properties

The chemical reactions of 2-acetamido-2-cyclohexylacetic acid and its derivatives have been the subject of various studies. For example, Shvedov et al. (1974) explored the condensation of 2-(acetamido)cyclohexanone with malononitrile, leading to the synthesis of substituted tetrahydropyrimido[indoles] (Shvedov, Mezentseva, Altukhova, & Grinev, 1974).

Physical Properties Analysis

Investigating the physical properties of compounds similar to 2-acetamido-2-cyclohexylacetic acid helps in understanding its characteristics. Sueess and Hesse (1979) conducted a study on the mass spectral decomposition of isomeric diacetamido-cyclohexanes, providing valuable information about the physical properties of such compounds (Sueess & Hesse, 1979).

Chemical Properties Analysis

The chemical properties of 2-acetamido-2-cyclohexylacetic acid can be inferred from studies on similar compounds. For instance, Wang, Sakairi, and Kuzuhara (1995) described the synthesis of a compound involving 2-acetamido-2-deoxy-alpha-D-glucopyranoside, which sheds light on the chemical properties of related acetamido compounds (Wang, Sakairi, & Kuzuhara, 1995).

Scientific Research Applications

  • Adrenergic Receptor Research

    • 2-Acetamido-2-cyclohexylacetic acid is used in the study of adrenergic receptors, which are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine .
  • Apoptosis Research

    • This compound is also used in apoptosis research. Apoptosis is a form of programmed cell death that occurs in multicellular organisms .
  • Cancer Research

    • 2-Acetamido-2-cyclohexylacetic acid is used in cancer research . It’s used in the study of various types of cancers.
  • Endogenous Metabolite Research

    • 2-Acetamido-2-cyclohexylacetic acid is used in the study of endogenous metabolites . Endogenous metabolites are substances naturally produced by the body.
  • Cardiovascular Disease Research

    • This compound is also used in cardiovascular disease research . It’s used in the study of various types of heart and blood vessel diseases.
  • Inflammation/Immunology Research

    • 2-Acetamido-2-cyclohexylacetic acid is used in inflammation and immunology research . It’s used in the study of various types of inflammatory and immune diseases.
  • GHSR Research

    • This compound is used in the study of the growth hormone secretagogue receptor (GHSR), which is a G protein-coupled receptor that binds ghrelin .
  • Integrin Research

    • 2-Acetamido-2-cyclohexylacetic acid is used in the study of integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion .
  • Metabolic Disease Research

    • This compound is used in metabolic disease research . It’s used in the study of various types of metabolic diseases.

Safety And Hazards

The safety information for 2-Acetamido-2-cyclohexylacetic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-acetamido-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVVAKVOCWNDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2-cyclohexylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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